molecular formula C17H14O7 B1249847 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

Cat. No.: B1249847
M. Wt: 330.29 g/mol
InChI Key: LRUIASUJJNMESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyluteolin 7, 3'-dimethyl ether belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, 6-hydroxyluteolin 7, 3'-dimethyl ether is considered to be a flavonoid lipid molecule. 6-Hydroxyluteolin 7, 3'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Antitumor Activity

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has demonstrated notable antitumor activity. It was found to inhibit the proliferation of tumor cell lines and inhibit neovascularization in a chick chorioallantoic membrane assay. In a study involving nude mice, this compound inhibited the growth of a colon tumor significantly (Seo et al., 2003).

Distribution in Lamiaceae

Research has shown that this compound is present in several genera of the Lamiaceae family. This flavonoid is deposited externally on leaf surfaces and plays a role in the chemotaxonomy of these plants (Tomás-Barberán, Husain, & Gil, 1988).

Allelopathic Effects in Rice

Studies on allelopathic rice accession revealed that this compound can significantly inhibit the growth of certain weeds and fungal pathogens. This compound, along with other identified substances, does not inhibit rice growth at the same concentrations, suggesting its role in the plant's defense mechanism against weeds and pathogens (Kong et al., 2004).

Anti-inflammatory and Analgesic Properties

This compound has shown potential in exhibiting anti-inflammatory and analgesic effects. A study indicated significant inhibition in both anti-inflammatory and analgesic models when tested on animals (Krishnaveni, Suja, Vasanth, & Devi, 1997).

Antibacterial Activity

There is evidence of antibacterial activity of this compound against various bacterial strains. This compound exhibited minimum inhibition concentration (MIC) values against several bacteria, showing its potential as a natural antibacterial agent (Edewor & Olajire, 2011).

Antioxidant and Anticholinergic Properties

The compound has been investigated for its antioxidant properties in vitro, showing significant scavenging activities in various bioanalytical assays. It also demonstrated inhibitory effects against human carbonic anhydrase and cholinesterase enzymes, suggesting potential for therapeutic applications (Durmaz, 2019).

Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-9(12)18)11-6-10(19)15-13(24-11)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIASUJJNMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 2
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 3
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 4
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 5
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Reactant of Route 6
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone

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